Tert-butyl 3-carbamoyl-3-fluoroazetidine-1-carboxylate

Chemical Stability Medicinal Chemistry Azetidine Scaffold

Researchers developing DPP IV inhibitors often face false negatives when 2-cyano or 2-keto azetidine scaffolds degrade via internal cyclization. This 3-fluoroazetidine derivative eliminates that risk. Its core is intrinsically stable against cyclization to inactive byproducts. The Boc protecting group allows orthogonal deprotection for precise downstream functionalization. · Stabilized core prevents confounding degradation in biological assays. · Enables confident SAR interpretation for type 2 diabetes targets. · Supplied with certified purity for batch-to-batch reproducibility.

Molecular Formula C9H15FN2O3
Molecular Weight 218.23 g/mol
Cat. No. B13010087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-carbamoyl-3-fluoroazetidine-1-carboxylate
Molecular FormulaC9H15FN2O3
Molecular Weight218.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)(C(=O)N)F
InChIInChI=1S/C9H15FN2O3/c1-8(2,3)15-7(14)12-4-9(10,5-12)6(11)13/h4-5H2,1-3H3,(H2,11,13)
InChIKeyVJYHTACSXUONTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-Carbamoyl-3-fluoroazetidine-1-carboxylate: A Stable Fluoroazetidine Scaffold


Tert-butyl 3-carbamoyl-3-fluoroazetidine-1-carboxylate (CAS: 1831097-65-4) is a protected, 3-substituted fluoroazetidine derivative with the molecular formula C9H15FN2O3 and a molecular weight of 218.23 g/mol . It features a central azetidine ring with a fluorine and a carbamoyl group at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. This compound belongs to the 3-fluoroazetidine subclass, a group of heterocycles recognized for their utility in medicinal chemistry, particularly as stable scaffolds for enzyme inhibitors [1].

Scaffold 3-Fluoroazetidine core with reported chemical stability
Protection Boc-protected nitrogen enables orthogonal synthesis
Use context Suitable for DPP IV inhibitor design and heterocycle building block studies

Why This Fluoroazetidine Cannot Be Substituted


While the azetidine ring serves as a common scaffold, its derivatives exhibit highly divergent chemical and biological properties based on specific substitution patterns. The 3-fluoroazetidine subclass, to which this compound belongs, is chemically distinct from other common subclasses like 2-cyano- and 2-ketoazetidines. Critically, the 3-fluoroazetidines are not susceptible to the internal cyclization reactions that lead to inactive byproducts and chemical instability in the other subseries [1][2]. Therefore, substituting this specific compound with a different azetidine derivative introduces a high risk of unforeseen chemical degradation and altered target engagement, making it unsuitable as a simple 'drop-in' replacement without re-optimizing the entire synthesis and biological profile.

Target 3-Fluoroazetidine scaffold — no reported cyclization propensity, retains structural integrity
Substitute 2-Cyano or 2-keto azetidines — prone to internal cyclization into inactive byproducts
Class-level evidence indicates that substitution with other azetidine subclasses may introduce chemical degradation and alter target engagement. Direct replacement without re-optimization is not supported.

Key Advantages Over Azetidine Analogs


Chemical Stability vs. 2-Cyano and 2-Keto Azetidines

The 3-fluoroazetidine subclass, which includes tert-butyl 3-carbamoyl-3-fluoroazetidine-1-carboxylate, demonstrates superior chemical stability compared to 2-cyanoazetidine and 2-ketoazetidine analogs. While the latter two subclasses are prone to internal cyclization into inactive ketopiperazines and dihydroketopyrazines, the 3-fluoroazetidines do not exhibit this propensity for chemical instability [1][2].

Stability vs. analogs
Class-level inference
3-Fluoroazetidines: no cyclization; 2-cyano/2-keto analogs: prone to cyclization into inactive ketopiperazines/dihydroketopyrazines.
Supports scaffold stability review
Review-based; experimental conditions not detailed.
Chemical Stability Medicinal Chemistry Azetidine Scaffold

DPP IV Inhibitory Potency

Select members of the 3-fluoroazetidine subclass have demonstrated inhibitory potencies against Dipeptidyl Peptidase IV (DPP IV) below 1 µM. This level of activity is comparable to the most potent members of other azetidine subclasses, but without the associated chemical instability [1][2].

DPP IV inhibition
Class-level inference
Select 3-fluoroazetidines: IC₅₀ below 1 µM; most potent 2-cyano/2-keto analogs: below 100 nM (but unstable).
Supports DPP IV pathway inhibitor design
Class-level comparison; individual compound data not provided.
DPP IV Inhibition Type 2 Diabetes Enzyme Inhibitor

Commercial Availability and Purity

Tert-butyl 3-carbamoyl-3-fluoroazetidine-1-carboxylate is commercially available with a specified purity of NLT 97% or 98% , with the compound recommended for storage at room temperature . This contrasts with less defined, custom-synthesized azetidine analogs which may lack reliable purity profiles and storage data.

Purity & availability
Supplier data
Commercially available with specified purity ≥97% (or 98%); storage at room temperature.
Supports procurement and batch consistency
Vendor specification; independent verification recommended.
Chemical Synthesis Building Block Procurement

Key Applications of the 3-Fluoroazetidine Building Block


Stable DPP IV Inhibitors for Metabolic Disease

The 3-fluoroazetidine core is a chemically stable scaffold for developing Dipeptidyl Peptidase IV (DPP IV) inhibitors. Unlike 2-cyano or 2-keto analogs, it does not undergo cyclization to inactive byproducts [1][2]. Researchers can use tert-butyl 3-carbamoyl-3-fluoroazetidine-1-carboxylate as a stable building block for synthesizing compound libraries to explore DPP IV inhibition for type 2 diabetes and other metabolic disorders, reducing the risk of false-negative results from compound degradation [1][2].

Orthogonally Protected, Non-Cyclizing Azetidine Intermediate

In multi-step synthetic routes, the Boc-protected nitrogen of this compound allows for selective deprotection under mild conditions, enabling orthogonal functionalization [1]. Its 3-fluoroazetidine core ensures the scaffold remains intact without the risk of internal cyclization, which is a known issue for other azetidine subclasses [2][3]. This makes it a reliable intermediate for constructing complex, functionalized molecules where maintaining structural integrity is paramount [1][2][3].

Reproducible Biological Data in Medicinal Chemistry

The chemical stability of the 3-fluoroazetidine core [1][2] directly translates to more reproducible biological assay results. By using a building block that does not generate confounding degradation products, researchers can have higher confidence that observed biological activity is due to the intended compound. Furthermore, sourcing this compound with a specified purity of ≥97% from commercial vendors [3] ensures batch-to-batch consistency, which is essential for structure-activity relationship (SAR) studies.

Application
Selection Property
Validation Focus
DPP IV inhibitor development scaffold
Chemical stability vs. cyclization
DPP IV assay reproducibility, byproduct monitoring
Orthogonal protection strategy
Boc-protected nitrogen for selective deprotection
Deprotection condition compatibility, scaffold integrity
SAR and lead optimization studies
Specified purity (≥97%) and stable core
Batch-to-batch reproducibility, assay interference control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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